

Amino-PEG15-amine: A Technical Review for Advanced Drug Development

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Compound of Interest		
Compound Name:	Amino-PEG15-amine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG15-amine is a homobifunctional polyethylene glycol (PEG) linker that is gaining prominence in the fields of pharmaceutical sciences and biotechnology. Featuring primary amine groups at both termini of a 15-unit polyethylene glycol chain, this linker offers a versatile platform for the conjugation of biomolecules. Its hydrophilic and flexible nature makes it an ideal spacer for connecting targeting moieties, such as antibodies or small molecules, to therapeutic payloads, thereby enhancing the solubility, stability, and pharmacokinetic profiles of the resulting conjugates. This technical guide provides a comprehensive review of Amino-PEG15-amine, summarizing its properties, outlining representative experimental protocols, and presenting key quantitative data from relevant studies.

Physicochemical Properties

Amino-PEG15-amine is a well-defined molecule with consistent physical and chemical characteristics crucial for its application in bioconjugation.



Property	Value	Source
Molecular Formula	C32H68N2O15	[1][2]
Molecular Weight	720.9 g/mol	[1][3]
CAS Number	2460072-60-8	[1]
Appearance	Colorless oil to white solid	
Solubility	Soluble in Methanol, DCM, DMF, and DMSO	_

Applications in Drug Development

The bifunctional nature of **Amino-PEG15-amine** makes it a valuable tool in the development of complex therapeutic constructs, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, the PEG linker serves to connect a monoclonal antibody to a cytotoxic payload. The PEG spacer can improve the solubility and stability of the ADC, reduce aggregation, and potentially lower its immunogenicity. The terminal amine groups of **Amino-PEG15-amine** can be reacted with activated carboxylic acids on the antibody or the drug, or they can be functionalized to introduce other reactive groups for conjugation.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. **Amino-PEG15-amine** can be used as a versatile building block for constructing these linkers, allowing for optimization of the distance and orientation between the two ligands to achieve efficient protein degradation.

Experimental Protocols



While specific, detailed experimental protocols for **Amino-PEG15-amine** are not extensively available in peer-reviewed literature, the following representative protocols are based on established bioconjugation methodologies for similar amino-PEG linkers.

General Protocol for Amide Bond Formation

The primary amine groups of **Amino-PEG15-amine** can readily react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is a common strategy for conjugating the linker to proteins or other molecules.

Materials:

- Amino-PEG15-amine
- NHS-ester functionalized molecule (e.g., protein, drug)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., PBS, pH 7.4)
- Quenching reagent (e.g., Tris or hydroxylamine)

Procedure:

- Dissolve the NHS-ester functionalized molecule in the reaction buffer.
- Dissolve a molar excess of Amino-PEG15-amine in the same buffer or a compatible organic solvent.
- Add the Amino-PEG15-amine solution to the protein solution and incubate at room temperature for 1-2 hours.
- Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.
- Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).

Representative Protocol for PROTAC Synthesis



This protocol outlines a general approach for synthesizing a PROTAC using an amino-PEG linker as a precursor.

Materials:

Amino-PEG15-amine

- Target protein ligand with a reactive group for amine conjugation (e.g., carboxylic acid)
- E3 ligase ligand with a reactive group for amine conjugation (e.g., carboxylic acid)
- Coupling reagents (e.g., HATU, HOBt)
- Organic solvent (e.g., DMF)
- Base (e.g., DIPEA)

Procedure:

- React one of the amine groups of Amino-PEG15-amine with the target protein ligand using standard peptide coupling conditions.
- Purify the resulting intermediate.
- React the remaining free amine group of the linker-ligand intermediate with the E3 ligase ligand under similar coupling conditions.
- Purify the final PROTAC molecule using reverse-phase HPLC.
- Characterize the final product by LC-MS and NMR.

Quantitative Data

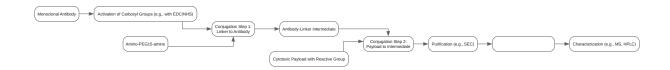
Quantitative data for bioconjugation reactions involving **Amino-PEG15-amine** is crucial for optimizing protocols and ensuring the quality of the final product. The following table presents illustrative data based on typical results reported for similar PEG linkers in bioconjugation applications.



Parameter	Typical Value Range	Analytical Method
Conjugation Efficiency	60-95%	HPLC, SDS-PAGE
Purity of Conjugate	>95%	HPLC, SEC
Drug-to-Antibody Ratio (DAR)	2-8	UV-Vis, Mass Spectrometry
PROTAC Formation Yield	30-70%	LC-MS

Visualizations

Experimental Workflow for ADC Synthesis

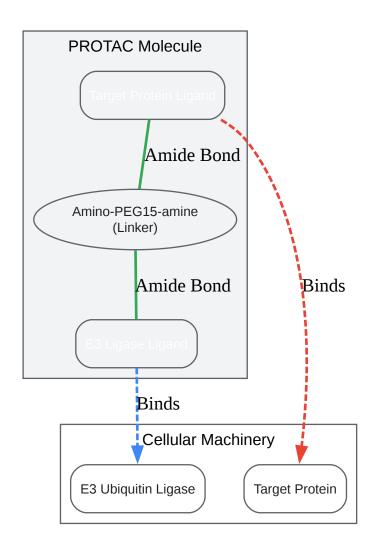


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Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a bifunctional amine-PEG linker.

Role of Amino-PEG15-amine in a PROTAC





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